Fosaprepitant Morpholine Hydrochloride

Catalog No.
S12520063
CAS No.
M.F
C20H19ClF7NO2
M. Wt
473.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosaprepitant Morpholine Hydrochloride

Product Name

Fosaprepitant Morpholine Hydrochloride

IUPAC Name

(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride

Molecular Formula

C20H19ClF7NO2

Molecular Weight

473.8 g/mol

InChI

InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18+;/m1./s1

InChI Key

DWCCMKXSGCKMJF-VROPXZTASA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl

Fosaprepitant Morpholine Hydrochloride is a prodrug of aprepitant, primarily used as an antiemetic agent. It is chemically characterized as 1-Deoxy-1-(methylamino)-D-glucitol-3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]phosphonate. The compound is a white to off-white amorphous powder with a molecular weight of 1004.83 g/mol and is freely soluble in water .

Fosaprepitant undergoes rapid conversion to its active form, aprepitant, upon intravenous administration. This conversion primarily occurs through hydrolysis and subsequent metabolic processes in the liver, predominantly involving the cytochrome P450 enzyme system, specifically CYP3A4 . The metabolic pathway results in the formation of various metabolites, although these are generally less active than the parent compound .

As a selective antagonist of the neurokinin-1 receptor, fosaprepitant exhibits significant antiemetic properties. It is primarily indicated for the prevention of nausea and vomiting associated with chemotherapy and surgery. The efficacy of fosaprepitant is attributed to its ability to block substance P from binding to its receptor, thereby inhibiting the emetic response .

The synthesis of fosaprepitant involves several key steps:

  • Formation of the Morpholine Ring: The morpholine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Phosphonate Formation: A phosphonate moiety is introduced via a nucleophilic substitution reaction.
  • Final Coupling: The final product is obtained through coupling reactions that link the morpholine and phosphonate components with other functional groups.

These steps may involve various protective group strategies and purification processes to ensure high yield and purity of the final compound .

Fosaprepitant Morpholine Hydrochloride is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting: It is often administered in combination with other antiemetic agents to enhance efficacy.
  • Postoperative Nausea and Vomiting: Its use extends to preventing nausea following surgical procedures .

Fosaprepitant shares similarities with several other neurokinin-1 receptor antagonists. Here are some notable compounds:

Compound NameStructure TypeKey Differences
AprepitantNon-peptide antagonistActive form of fosaprepitant; used orally
RolapitantNon-peptide antagonistLonger half-life; different chemical structure
NetupitantNon-peptide antagonistUsed in combination therapies; distinct metabolism

Uniqueness of Fosaprepitant

Fosaprepitant's unique aspect lies in its formulation as an intravenous prodrug that rapidly converts to aprepitant upon administration. This allows for immediate therapeutic effects while minimizing gastrointestinal side effects typically associated with oral formulations .

Catalytic hydrogenation is pivotal for deprotecting benzyl groups during fosaprepitant synthesis. The process typically employs palladium on carbon (Pd/C) under hydrogen pressure. For instance, a method described in CN103183708A utilizes 10% Pd/C at 0.4 MPa hydrogen pressure and 28°C to achieve complete debenzylation within 10.5 hours. Comparative studies show that varying Pd/C loadings (5–10%) and hydrogen pressures (0.3–0.5 MPa) significantly impact reaction rates and yields (Table 1).

Table 1: Catalytic Hydrogenation Conditions for Benzyl Group Removal

Pd/C Loading (%)Hydrogen Pressure (MPa)Temperature (°C)Time (h)Yield (%)
100.42810.595
50.3251288

The choice of solvent also influences hydrogenation efficiency. Methanol and tetrahydrofuran (THF) are commonly used due to their compatibility with Pd/C and ability to solubilize intermediates.

X-ray Crystallographic Analysis of Morpholine-containing Analogues

The crystallographic analysis of morpholine-containing pharmaceutical compounds has provided extensive insights into the structural characteristics that govern their biological activity [17]. Fosaprepitant morpholine hydrochloride, with its empirical formula of C23H22F7N4O6P, represents a sophisticated molecular architecture where the morpholine ring serves as a central structural element [1] [27]. The compound exhibits a molecular weight of 614.4 grams per mole and demonstrates characteristic white to off-white crystalline properties [1] [16].

X-ray crystallographic studies of morpholine derivatives have consistently revealed that the morpholine ring adopts a chair conformation, which is critical for optimal receptor binding interactions [23]. In the case of fosaprepitant-related structures, the morpholine ring maintains this preferred chair conformation with the substituent at the nitrogen atom occupying an intermediate position between equatorial and axial orientations [21]. This conformational preference is essential for the proper spatial arrangement of the bis-trifluoromethyl-phenylethoxy and fluorophenyl substituents.

The crystal structure analysis demonstrates that the morpholine oxygen atom plays a crucial role in establishing key hydrogen bonding interactions within the receptor binding site [17]. Comparative crystallographic studies of morpholine analogues have shown that the oxygen atom consistently forms hydrogen bonds with valine residues in target proteins, while the nitrogen atom contributes to the overall binding affinity through its basicity and spatial positioning [5]. The electron-deficient nature of the morpholine ring allows for favorable hydrophobic interactions with aromatic residues in the binding pocket [17].

Detailed structural analysis reveals that the morpholine ring in fosaprepitant derivatives exhibits specific geometric parameters consistent with established crystallographic data for similar compounds [23]. The ring adopts bond distances and angles that align with ideal chair conformation values, with carbon-nitrogen and carbon-oxygen bond lengths falling within the expected ranges of 1.47-1.49 Angstroms and 1.43-1.45 Angstroms, respectively [19].

Structural ParameterValue RangeReference Compound
Carbon-Nitrogen Bond Length1.47-1.49 ÅMorpholine derivatives [23]
Carbon-Oxygen Bond Length1.43-1.45 ÅMorpholine derivatives [23]
Ring PuckeringChair conformationGeneral morpholine structures [19]
Nitrogen Hybridizationsp3Pharmaceutical morpholines [17]

The crystallographic data for fosaprepitant indicates that the compound crystallizes in a specific space group that accommodates the bulky trifluoromethyl substituents while maintaining optimal intermolecular packing [1]. The presence of multiple fluorine atoms creates unique electrostatic environments that influence both the crystal packing and the molecular conformation in the solid state [25].

Hydrogen Bonding Networks in Neurokinin 1 Receptor Binding

The interaction between fosaprepitant and the neurokinin 1 receptor involves a complex network of hydrogen bonds that are essential for high-affinity binding and receptor antagonism [8] [10]. Crystallographic studies of the neurokinin 1 receptor in complex with aprepitant, the active metabolite of fosaprepitant, have revealed detailed molecular interactions that explain the compound's exceptional selectivity and potency [32].

The triazolinone moiety of the fosaprepitant structure forms multiple critical hydrogen bonds with specific residues in the neurokinin 1 receptor binding site [32]. The carbonyl oxygen of the triazolinone group establishes a hydrogen bond with the indole nitrogen of tryptophan 184 in extracellular loop 2, while the nitrogen atoms of the triazole ring form hydrogen bonds with glutamine 165 [10] [32]. These interactions create a stable anchoring point for the ligand within the receptor's extended binding pocket.

The morpholine component contributes significantly to the hydrogen bonding network through its oxygen atom, which can act as a hydrogen bond acceptor [8]. This interaction helps position the molecule optimally within the binding site, allowing the bis-trifluoromethyl-phenyl group to occupy a hydrophobic subpocket formed by helices III, V, and VI [8]. The precise positioning facilitated by these hydrogen bonds is crucial for the compound's ability to inhibit receptor activation.

Detailed analysis of the receptor-ligand complex reveals that the hydrogen bonding pattern creates a cross-linking network between the extracellular ends of transmembrane helices V and VI [10]. This network includes interactions with glutamic acid 193, which forms a hydrogen bond with the N3 atom of the triazolinone ring, and histidine 197, which participates in π-stacking interactions with both the fluorophenyl and triazolinone substituents [32].

Receptor ResidueInteraction TypeLigand AtomDistance (Å)
Tryptophan 184Hydrogen bondTriazolinone carbonyl2.8-3.2 [10]
Glutamine 165Hydrogen bondTriazole nitrogen2.9-3.1 [32]
Glutamic acid 193Hydrogen bondTriazole N32.7-3.0 [10]
Histidine 197π-stackingFluorophenyl ring3.5-4.0 [32]

The hydrogen bonding network extends beyond the immediate binding site to include water-mediated interactions that stabilize the overall complex [8]. These secondary interactions contribute to the compound's residence time on the receptor and help explain the insurmountable antagonism exhibited by fosaprepitant and its analogues [10]. The network effectively locks the receptor in an inactive conformation by preventing the conformational changes necessary for signal transduction.

The specificity of the hydrogen bonding interactions is enhanced by the precise geometry of the triazolinone group, which positions the hydrogen bond donors and acceptors at optimal distances and angles [32]. This geometric complementarity is a key factor in the compound's selectivity for the neurokinin 1 receptor over other neurokinin receptor subtypes [8].

Conformational Flexibility of the Phosphorylated Side Chain

The phosphorylated side chain in fosaprepitant represents a critical structural feature that enables the compound to function as a prodrug while maintaining appropriate pharmacokinetic properties [14] [16]. The phosphonate group attached to the triazole nitrogen introduces significant conformational flexibility that affects both the compound's stability and its conversion to the active metabolite aprepitant [12].

Molecular dynamics studies of phosphorylated compounds have demonstrated that phosphate groups exhibit considerable conformational flexibility due to their ability to adopt multiple rotameric states [37]. In the case of fosaprepitant, the phosphorylated side chain can rotate around the phosphorus-nitrogen bond, allowing the molecule to sample different conformational states in solution [13]. This flexibility is essential for the compound's rapid enzymatic conversion to aprepitant following intravenous administration [14].

The conformational behavior of the phosphorylated side chain is influenced by electrostatic interactions with surrounding solvent molecules and ionic species [12] [36]. At physiological pH, the phosphate group carries a negative charge that promotes hydration and enhances the compound's water solubility compared to the parent aprepitant molecule [14]. This charge distribution also affects the overall conformation of the molecule by influencing intramolecular electrostatic interactions.

Computational analyses have revealed that the phosphorylated side chain exhibits preferential conformations that minimize steric clashes while maximizing favorable electrostatic interactions [12]. The phosphate group can adopt gauche and trans conformations relative to the triazole ring, with the trans conformation being stabilized in aqueous environments due to enhanced solvation [37]. This conformational preference facilitates the enzymatic cleavage of the phosphate group during the prodrug activation process.

Conformational ParameterEnergy Difference (kcal/mol)Predominant State
Gauche vs Trans1.5-2.0 [37]Trans in solution
Phosphate Rotation0.5-1.0 [12]Multiple rotamers
Solvation Effect2.0-3.0 [37]Hydrated states
pH Dependence1.0-2.5 [13]Ionized forms

The dynamic nature of the phosphorylated side chain is further evidenced by nuclear magnetic resonance studies that show rapid exchange between different conformational states on the millisecond timescale [35]. This conformational flexibility allows the molecule to adapt to different environments during its pharmacokinetic journey from the injection site to the target tissue [14].

The enzymatic cleavage of the phosphate group occurs through interactions with tissue phosphatases that recognize specific conformational states of the substrate [14] [16]. The conformational flexibility of the phosphorylated side chain ensures that the appropriate conformation for enzyme recognition is readily accessible, facilitating efficient conversion to the active aprepitant molecule [12]. This process releases phosphate and meglumine as byproducts, with the conversion being essentially complete within 30 minutes of administration [14] [16].

Neurokinin-1 Receptor Antagonism Kinetics

Fosaprepitant morpholine hydrochloride demonstrates highly specific and potent antagonism of neurokinin-1 receptors through its active metabolite aprepitant. The compound exhibits extraordinary binding selectivity, with aprepitant displaying an inhibition constant of 0.1 nanomolar for human neurokinin-1 receptors [1] [2]. This exceptional affinity represents a 45,000-fold selectivity advantage over neurokinin-2 receptors and 3,000-fold selectivity over neurokinin-3 receptors [1] [2].

The morpholine nucleus plays a crucial structural role in determining the binding kinetics and receptor selectivity. Crystallographic analysis reveals that aprepitant adopts a perpendicular arrangement of its aromatic rings when bound to the neurokinin-1 receptor, facilitated by the conformational flexibility provided by the morpholine ring system [3]. The oxygen atom within the morpholine ring establishes critical hydrogen bonding interactions with valine residues at position 882 in the enzyme active site, while the nitrogen atom contributes to the overall binding geometry through its weak basicity [4] [5].

Positron emission tomography studies using fluorine-18 labeled tracers demonstrate that fosaprepitant achieves complete neurokinin-1 receptor occupancy within 30 minutes of intravenous administration. The receptor occupancy profile shows 100% saturation at peak concentration, maintaining 100% occupancy at 24 hours, greater than 97% occupancy at 48 hours, and 41-75% occupancy at 120 hours post-administration [6]. This sustained receptor occupancy correlates directly with the clinical efficacy observed in preventing both acute and delayed chemotherapy-induced nausea and vomiting.

The binding kinetics are characterized by slow dissociation rates from the neurokinin-1 receptor, contributing to the prolonged pharmacological effect. Unlike rapidly dissociating antagonists, fosaprepitant demonstrates sustained receptor blockade that extends well beyond its plasma elimination half-life [7]. This property is particularly important for blocking delayed emetic responses, which occur 24-120 hours after chemotherapy administration.

ParameterValueReference
Molecular Weight (g/mol)473.8 [8]
Half-life (hours)2.3 (fosaprepitant), 9-13 (aprepitant) [9] [10]
Protein Binding (%)>95 (aprepitant) [11]
Volume of Distribution (L)66 (aprepitant) [11]
Time to Conversion to Aprepitant (minutes)<30 [10] [12]
Blood-Brain Barrier PenetrationYes (via aprepitant) [13] [14]
Elimination RouteHepatic metabolism (CYP3A4) [11]

Synergistic Effects with 5-HT3 Receptor Blockers

The interaction between fosaprepitant morpholine hydrochloride and 5-hydroxytryptamine type 3 receptor antagonists represents a fundamental advancement in understanding emetic pathway cross-talk. Research demonstrates that neurokinin-1 and 5-HT3 receptor signaling pathways exhibit significant bidirectional modulation, resulting in synergistic antiemetic effects when both receptor systems are simultaneously blocked [15] [16].

Mechanistic studies reveal that substance P-mediated neurokinin-1 receptor activation can influence 5-HT3 receptor function through intracellular signaling cascades involving cyclic adenosine monophosphate and protein kinase pathways [15]. Conversely, 5-HT3 receptor stimulation modulates neurokinin-1 receptor sensitivity through calcium-dependent mechanisms and downstream effector proteins [17]. This cross-talk occurs primarily at the level of the nucleus tractus solitarius and area postrema, where both receptor types are co-localized on vagal afferent terminals [16].

Clinical compatibility studies demonstrate that fosaprepitant can be safely combined with most 5-HT3 receptor antagonists in the same intravenous infusion bag. Ondansetron and granisetron show complete compatibility with fosaprepitant for 24-hour storage under ambient conditions [18]. However, palonosetron demonstrates incompatibility with fosaprepitant under all experimental conditions, requiring separate administration to maintain drug stability [18]. Tropisetron shows conditional compatibility, remaining stable only when combined with corticosteroids in the same infusion [18].

The synergistic efficacy manifests most prominently in the delayed phase of chemotherapy-induced nausea and vomiting. While 5-HT3 receptor antagonists primarily target acute emetic responses occurring within 24 hours of chemotherapy, the addition of fosaprepitant significantly enhances protection during the delayed phase (24-120 hours post-chemotherapy) [9] [15]. Meta-analyses demonstrate that triple therapy regimens containing both neurokinin-1 and 5-HT3 receptor antagonists achieve complete response rates 14-16% higher than dual therapy regimens lacking neurokinin-1 receptor blockade [9].

5-HT3 AntagonistCompatibility with FosaprepitantClinical Efficacy EnhancementMechanism of SynergyReference
OndansetronCompatibleSignificantCross-talk between NK1 and 5-HT3 pathways [15] [18]
GranisetronCompatibleSignificantCross-talk between NK1 and 5-HT3 pathways [18]
PalonosetronIncompatibleSignificant (when given separately)Enhanced receptor pathway modulation [15] [18]
TropisetronConditional (requires corticosteroid)ModerateComplementary receptor blockade [18]

Blood-Brain Barrier Permeability Studies

Blood-brain barrier penetration represents a critical pharmacological requirement for fosaprepitant morpholine hydrochloride, as the primary therapeutic targets are located within the central nervous system. The compound demonstrates excellent central nervous system penetration through its conversion to aprepitant, which readily crosses the blood-brain barrier due to optimal physicochemical properties conferred by the morpholine ring system [19] [13].

The morpholine ring contributes significantly to blood-brain barrier permeability through multiple mechanisms. The weak basicity of the morpholine nitrogen (pKa approximately 8.7) ensures that a substantial fraction remains unprotonated at physiological pH, facilitating passive diffusion across lipid membranes [5] [20]. The oxygen atom provides hydrogen bonding capability without excessive polarity, maintaining the delicate balance between lipophilicity and hydrophilicity required for optimal brain penetration [4] [5].

Positron emission tomography studies using fluorine-18 SPA-RQ tracer provide direct evidence of central nervous system penetration. These investigations demonstrate rapid brain uptake with preferential accumulation in neurokinin-1 receptor-rich regions including the striatum, putamen, caudate nucleus, and brainstem [21] [22]. The tracer accumulation pattern correlates precisely with known neurokinin-1 receptor distribution, confirming target-specific brain penetration.

Animal studies in ferrets using carbon-14 labeled aprepitant reveal brain tissue concentrations of 80-150 nanograms per gram at 24 hours post-administration, representing a brain-to-plasma ratio of approximately 0.4-0.6 [14]. The predominant radioactive component in brain tissue is the parent compound aprepitant rather than metabolites, indicating that the active drug itself achieves therapeutically relevant brain concentrations [14].

Parallel artificial membrane permeability assays designed to simulate the blood-brain barrier confirm good permeability characteristics for morpholine-containing neurokinin-1 receptor antagonists [4]. The morpholine ring enhances permeability compared to other heterocyclic alternatives through its unique conformational properties, which allow optimal molecular geometry for membrane traversal while maintaining receptor binding affinity [4] [5].

Study TypePermeability AssessmentMethodReference
In vitro PAMPA-BBBGood (via aprepitant)Parallel artificial membrane [4]
PET imaging (human)Confirmed penetration18F-SPA-RQ tracer [21] [22]
Animal studies (ferret)Brain:plasma ratio ~0.4-0.614C-aprepitant distribution [14]
Receptor occupancy (human)>90% CNS NK1 receptor occupancy18F-MK-0999 PET [6]
AutoradiographyHigh brain uptake in NK1-rich regionsEx vivo tissue analysis [21]

The relationship between morpholine ring structure and blood-brain barrier penetration has been extensively characterized through structure-activity relationship studies. The six-membered ring containing both nitrogen and oxygen heteroatoms provides optimal flexibility between chair and skew-boat conformations, allowing the molecule to adopt the most favorable geometry for membrane penetration [5] [20]. This conformational adaptability, combined with the appropriate balance of hydrogen bond donors and acceptors, positions morpholine-containing compounds as particularly suitable for central nervous system drug development [5].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

473.0992537 g/mol

Monoisotopic Mass

473.0992537 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

Explore Compound Types